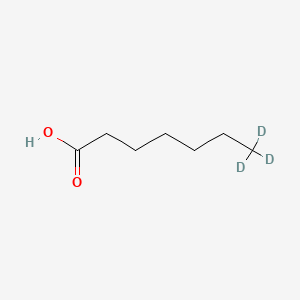

Heptanoic-7,7,7-D3 acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heptanoic-7,7,7-D3 acid, also known as Enanthic Acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group . It is a colorless oily liquid with an unpleasant, rancid odor . It contributes to the odor of some rancid oils . It is slightly soluble in water, but very soluble in ethanol and ether .

Molecular Structure Analysis

The molecular formula of this compound is C7H11D3O2 . The average mass is 133.203 Da and the monoisotopic mass is 133.118210 Da .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a pungent odor . It is less dense than water and poorly soluble in water . It is very soluble in ethanol and ether .Applications De Recherche Scientifique

Corrosion Inhibitor for Steel : Heptanoic acid has been studied for its use as a corrosion inhibitor for steel. It was successfully anchored to palygorskite clay mineral and showed potential for inhibiting steel corrosion processes in saline environments (Aghzzaf et al., 2014).

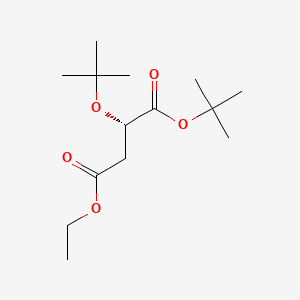

Synthesis of Chiral Molecules : Research on the synthesis of chiral 3-methyl-heptanoic acid from citronellol indicates the potential for creating chiral 3-methyl-alkanoic acids seven carbon atoms in length and longer (Breitenbach et al., 1996).

Anticonvulsant Treatment : Triheptanoin, a triglyceride of heptanoate, has been explored for its anticonvulsant properties in mouse seizure models, suggesting potential clinical applications for epilepsy treatment (Borges & Sonnewald, 2012).

Catalysis in Chemical Synthesis : Heptanoic acid has been involved in various catalytic processes, such as the ketonization of alkyl esters of heptanoic acid and the oxidation of octene-1 to heptanoic acid under phase-transfer catalysis conditions (Gliński et al., 2005; Berdnikova et al., 2018).

Biochemical Applications : The use of heptanoic acid in biochemical applications includes its incorporation into poly(β-hydroxyalkanoate) by Pseudomonas oleovorans, demonstrating its utility in biopolymer production (Scholz et al., 1994).

Biotechnology and Agriculture : Dietary sodium heptanoate has been found to improve feed efficiency and growth hormone status in gilthead sea bream, indicating its potential use in aquaculture (Martos-Sitcha et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

7,7,7-trideuterioheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

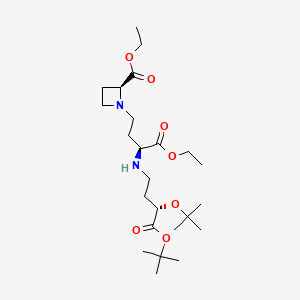

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)

![(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)